molecular formula C20H22N6O B2871911 N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-phenylacetamide CAS No. 1040645-99-5

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-phenylacetamide

Cat. No.: B2871911
CAS No.: 1040645-99-5
M. Wt: 362.437
InChI Key: FUWSQJWCYGVLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C20H22N6O and its molecular weight is 362.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

A wide variety of research has been conducted on pyridazine and its derivatives, focusing on the synthesis of novel compounds and exploring their chemical reactivity. For instance, Ibrahim and Behbehani (2014) developed a general route for synthesizing a new class of pyridazin-3-one derivatives, showcasing the chemical versatility and potential applications of these compounds in creating more complex chemical structures (Ibrahim & Behbehani, 2014). Similarly, Hudkins et al. (2011) discovered a pyridazin-3-one derivative acting as a potent, selective histamine H3 receptor inverse agonist, highlighting its potential therapeutic applications in cognitive and attentional disorders (Hudkins et al., 2011).

Antimicrobial and Antitumor Activity

Research has also been focused on the antimicrobial and antitumor potentials of pyridazine derivatives. For example, the work by Hossan et al. (2012) on synthesizing pyridines, pyrimidinones, and oxazinones as antimicrobial agents using citrazinic acid demonstrates the interest in exploring these compounds for their biological activities (Hossan et al., 2012). Additionally, Temple et al. (1992) investigated pyridine derivatives for their antitumor activity, further emphasizing the importance of these compounds in developing new therapeutics (Temple et al., 1992).

Antiallergic and Anti-inflammatory Agents

The search for novel antiallergic and anti-inflammatory compounds has also led to the development of pyridazine-based medications. Menciu et al. (1999) synthesized new N-(pyridin-4-yl)-(indol-3-yl)alkylamides demonstrating potent antiallergic properties, illustrating the potential of pyridazine derivatives in addressing allergic reactions and inflammation (Menciu et al., 1999).

Glutaminase Inhibition and Cancer Research

BPTES analogs, which are inhibitors of kidney-type glutaminase (GLS), have been synthesized and evaluated for their potential in cancer therapy. Shukla et al. (2012) identified more potent GLS inhibitors with improved drug-like properties compared to BPTES, suggesting the role of pyridazine derivatives in cancer treatment strategies (Shukla et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains.

Mode of Action

The compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase . By inhibiting this enzyme, the compound interferes with the normal folding of procollagen chains, which can lead to a decrease in the production of stable collagen.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . This can lead to a decrease in the production of stable collagen, which is a critical component of the extracellular matrix and connective tissues. The downstream effects of this inhibition can impact various biological processes, including tissue repair, fibrosis, and wound healing.

Pharmacokinetics

The compound’s effect on collagen production was observed at concentrations of50 μM or 100 μM , suggesting that it may have good bioavailability

Result of Action

The primary molecular effect of the compound’s action is the reduction in the production of stable collagen . This can have various cellular effects, depending on the specific cell type and tissue context. For example, in fibroblasts, which are major producers of collagen, the compound could lead to a decrease in extracellular matrix production.

Properties

IUPAC Name

N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-15-9-10-21-19(13-15)24-18-8-7-17(25-26-18)22-11-12-23-20(27)14-16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,22,25)(H,23,27)(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWSQJWCYGVLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.